REACTION_CXSMILES
|
[OH:1][CH:2]([C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=1)[CH:3]([NH:6][C:7](=[O:9])[CH3:8])[CH2:4][OH:5]>CO>[OH:1][CH:2]([C:10]1[CH:11]=[CH:12][C:13]([NH2:16])=[CH:14][CH:15]=1)[CH:3]([NH:6][C:7](=[O:9])[CH3:8])[CH2:4][OH:5]
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Name
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|
Quantity
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1.27 g
|
Type
|
reactant
|
Smiles
|
OC(C(CO)NC(C)=O)C1=CC=C(C=C1)[N+](=O)[O-]
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Name
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|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The flask contents were then stirred at room temperature under an atmosphere of hydrogen overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was then fitted with a suitable adaptor
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Type
|
CUSTOM
|
Details
|
The adaptor was then removed
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Type
|
ADDITION
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Details
|
10% palladium on carbon catalyst (466 mg) was added to the flask
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OC(C(CO)NC(C)=O)C1=CC=C(C=C1)N
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |